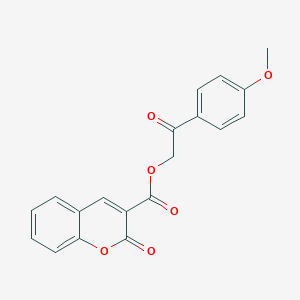

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXFFNLCQHFSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenyl acetic acid with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced purification techniques and large-scale reactors .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted chromene derivatives and their corresponding oxidized or reduced forms .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various modifications, making it an essential reagent in synthetic organic chemistry.

Biology

Pharmacological Activities

Research indicates that derivatives of 2-oxo-2H-chromenes exhibit a wide range of biological activities:

- Antimicrobial Activity: The compound has shown significant activity against various microorganisms, including Helicobacter pylori, which is crucial for developing new antibiotics .

- Anti-inflammatory Effects: Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development .

- Anticancer Properties: The compound has demonstrated antiproliferative effects against cancer cell lines, potentially inducing apoptosis through specific molecular pathways.

Medicine

Therapeutic Applications

Due to its diverse biological activities, 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is being investigated for its potential therapeutic applications:

- Drug Development: Researchers are exploring its use in formulating new drugs aimed at treating infections and inflammatory diseases .

Industrial Applications

The compound is also utilized in the production of:

- Dyes and Pigments: Its chromophoric properties make it suitable for applications in dyes and pigments used in various industries.

- Fluorescent Materials: Due to its efficient fluorescence properties, it can be employed in organic light-emitting devices (OLEDs) and other optical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chimenti et al. (2009) | Antimicrobial Activity | Demonstrated effectiveness against H. pylori and other pathogens. |

| Traven et al. (2004) | Anti-inflammatory Effects | Showed inhibition of cytokine production in vitro. |

| Lacy et al. (2004) | Anticancer Properties | Induced apoptosis in several cancer cell lines through specific pathways. |

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on Dihedral Angles

The spatial arrangement of the coumarin core and aromatic substituents significantly impacts molecular interactions and crystallinity. Key comparisons include:

- The target compound’s oxoethyl linker introduces conformational flexibility compared to direct phenyl esters like the 4-methoxyphenyl derivative.

- Electron-withdrawing groups (e.g., NO₂ in ) may decrease electron density on the coumarin ring, altering reactivity and photophysical behavior.

Hydrogen Bonding and Crystal Packing

In the 4-methoxyphenyl ester (I), intermolecular C–H⋯O interactions form zig-zag chains along the c-axis, stabilizing the crystal lattice . By contrast, the 4-chlorophenyl derivative exhibits weaker C–H⋯O interactions, resulting in less rigid packing . The oxoethyl linker in the target compound may facilitate additional hydrogen bonding with the ketone oxygen, though crystallographic data are unavailable.

Melting Points and Solubility

Pharmacological Potential

While direct data for the target compound are lacking, structurally related coumarins exhibit:

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, a derivative of chromene, has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.

- Molecular Formula : C₁₈H₁₅O₇

- Molecular Weight : 341.31 g/mol

- CAS Number : 941897-62-7

The biological activity of chromene derivatives often involves their interaction with various biological targets. For instance, they may act as inhibitors of key enzymes involved in cancer progression or inflammation. The presence of the methoxy group on the phenyl ring enhances electron donation, which can influence the compound's reactivity and binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For example:

- A study evaluated the cytotoxic effects of various chromene derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to this compound showed IC₅₀ values ranging from 10 to 30 µM against these cell lines, suggesting moderate to high efficacy in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HCT-116 | 20 |

Anti-inflammatory Activity

Chromene derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. A study indicated that compounds with similar structures inhibited COX-1 and COX-2 with IC₅₀ values below 15 µM, demonstrating their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models, indicating their role in protecting cells from oxidative damage .

Case Studies

-

Study on Anticancer Efficacy :

- Researchers synthesized a series of chromene derivatives and tested their efficacy against various cancer cell lines. The study found that the presence of electron-donating groups like methoxy enhanced the compounds' potency against cancer cells.

- Findings : Compounds exhibited a dose-dependent response, with significant apoptosis observed at higher concentrations.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups.

- Results : This suggests a mechanism involving COX inhibition and modulation of inflammatory pathways.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carbonyl chloride with 2-(4-methoxyphenyl)-2-oxoethanol. Key steps include:

- Reagent Selection : Use sulfuryl chloride (SOCl₂) for efficient conversion of 2-oxo-2H-chromene-3-carboxylic acid to its acyl chloride derivative .

- Reaction Conditions : Reflux in methylene chloride with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (ethyl acetate:petroleum ether) or recrystallization from dichloromethane-methanol mixtures yields high-purity crystals .

- Microwave-Assisted Synthesis : Alternative methods (e.g., microwave irradiation) can reduce reaction times and improve yields for analogous coumarin derivatives .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D structure, including dihedral angles between the coumarin core (rms deviation: 0.012 Å) and the 4-methoxyphenyl group (dihedral angle: 48.04°). Weak C–H⋯O interactions stabilize crystal packing .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton signal appears at ~3.8 ppm, while carbonyl carbons (C=O) resonate at 160-180 ppm .

- FT-IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .

Advanced: How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects:

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., methoxy group rotation) .

- DFT Calculations : Compare experimental X-ray bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to identify discrepancies caused by crystal packing forces .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of pseudosymmetry or twinning .

Advanced: What supramolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

Methodological Answer:

- Intermolecular Interactions :

- Impact on Properties : Non-covalent interactions enhance thermal stability (TGA analysis) and influence fluorescence by altering π-π stacking .

Advanced: How can computational methods predict biological activity or optimize derivatives for drug discovery?

Methodological Answer:

- Molecular Docking : Screen against targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). The coumarin core’s planarity facilitates DNA intercalation .

- QSAR Modeling : Use substituent effects (e.g., methoxy vs. nitro groups) to correlate electronic parameters (Hammett σ) with bioactivity .

- ADMET Prediction : Software like SwissADME predicts bioavailability; logP <3.0 is ideal for blood-brain barrier penetration .

Advanced: How do structural modifications (e.g., substituent position) alter reactivity or biological efficacy?

Data-Driven Analysis:

Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving anticancer activity, while bulky substituents reduce planarity and fluorescence .

Advanced: What experimental strategies address challenges in refining high-resolution X-ray data for this compound?

Methodological Answer:

- Disorder Modeling : For flexible methoxy groups, split occupancy refinement in SHELXL resolves disordered atoms .

- Hydrogen Bond Restraints : Apply DFIX/ISOR restraints to maintain geometry during refinement of weak C–H⋯O interactions .

- High-Resolution Data : Use synchrotron radiation (λ=0.7 Å) to achieve resolution <0.8 Å, enabling anisotropic refinement of non-H atoms .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.